molecular formula C15H10N2O B14594177 4-Diazo-2-phenyl-4H-1-benzopyran CAS No. 61170-02-3

4-Diazo-2-phenyl-4H-1-benzopyran

Cat. No.: B14594177
CAS No.: 61170-02-3
M. Wt: 234.25 g/mol
InChI Key: FCSJMSYVQSPMSK-UHFFFAOYSA-N
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Description

4-Diazo-2-phenyl-4H-1-benzopyran is a compound belonging to the benzopyran family, which is characterized by the fusion of a benzene ring with a heterocyclic pyran ring.

Preparation Methods

The synthesis of 4-Diazo-2-phenyl-4H-1-benzopyran typically involves the diazotization of 2-phenyl-4H-1-benzopyran. This process can be achieved through the reaction of 2-phenyl-4H-1-benzopyran with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium compound .

Industrial production methods for benzopyran derivatives often involve multi-step synthetic routes that include the formation of the benzopyran core followed by functionalization to introduce the diazo group. These methods may utilize various catalysts and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

4-Diazo-2-phenyl-4H-1-benzopyran undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the diazo group typically yields aniline derivatives, while coupling reactions produce azo compounds .

Comparison with Similar Compounds

Properties

CAS No.

61170-02-3

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-diazo-2-phenylchromene

InChI

InChI=1S/C15H10N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H

InChI Key

FCSJMSYVQSPMSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+]=[N-])C3=CC=CC=C3O2

Origin of Product

United States

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